4-(n-Propylthio)phenethyl alcohol
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Overview
Description
4-(n-Propylthio)phenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol moiety substituted with a propylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(n-Propylthio)phenethyl alcohol typically involves the reaction of 4-bromophenethyl alcohol with n-propylthiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-(n-Propylthio)phenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The propylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as sodium alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(n-Propylthio)benzaldehyde or 4-(n-Propylthio)benzoic acid.
Reduction: 4-(n-Propylthio)phenethyl alkane.
Substitution: Various substituted phenethyl alcohols depending on the nucleophile used.
Scientific Research Applications
4-(n-Propylthio)phenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(n-Propylthio)phenethyl alcohol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The propylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Phenethyl alcohol: Lacks the propylthio group, resulting in different chemical and biological properties.
4-(n-Butylthio)phenethyl alcohol: Similar structure but with a butylthio group instead of a propylthio group, leading to variations in reactivity and applications.
Uniqueness: 4-(n-Propylthio)phenethyl alcohol is unique due to the presence of the propylthio group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Biological Activity
4-(n-Propylthio)phenethyl alcohol is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenethyl alcohol backbone with a propylthio side group. This structure contributes to its distinct chemical properties, enhancing its lipophilicity, which may facilitate interactions with biological membranes and intracellular targets. The compound can undergo various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives that may exhibit varying biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may modulate various biochemical pathways by interacting with enzymes or receptors. The presence of the propylthio group is believed to enhance its affinity for lipid membranes, potentially influencing cell signaling and metabolic processes.
Biological Activities
Antimicrobial Effects
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, including pathogens like Pseudomonas aeruginosa. Studies have shown that phenethyl alcohol derivatives can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence factors .
Anti-inflammatory Properties
In vitro studies suggest that this compound may possess anti-inflammatory effects. The modulation of inflammatory cytokines and the inhibition of pro-inflammatory pathways have been observed, indicating potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study conducted on the effects of this compound on Pseudomonas aeruginosa demonstrated significant inhibition of biofilm formation. The results indicated a decrease in extracellular polymeric substance (EPS) production by up to 60%, suggesting that the compound could be a viable candidate for developing new antimicrobial agents aimed at treating infections caused by biofilm-forming bacteria .
Case Study: Cytotoxicity Evaluation
In another study evaluating the cytotoxic effects of various phenethylamine derivatives, including this compound, it was found that this compound affected cell viability in rat cortical cultures. The Neutral Red Uptake assay revealed a concentration-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
Properties
IUPAC Name |
2-(4-propylsulfanylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-9-13-11-5-3-10(4-6-11)7-8-12/h3-6,12H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERCZHKFNYUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.